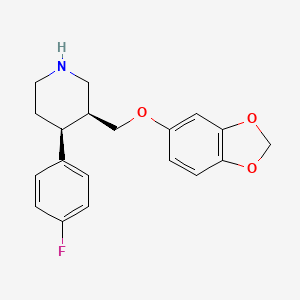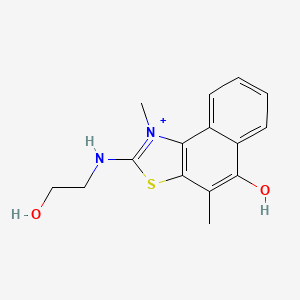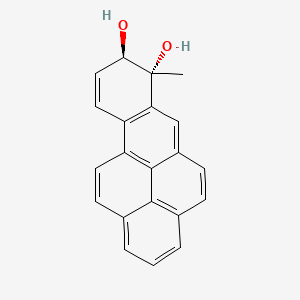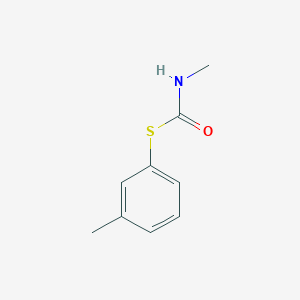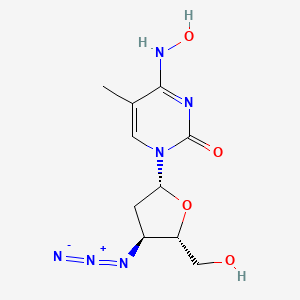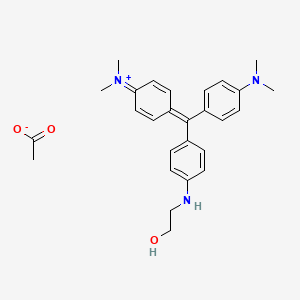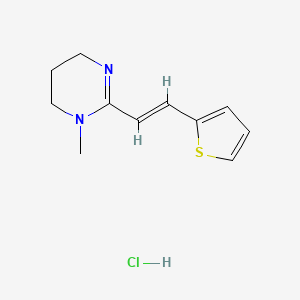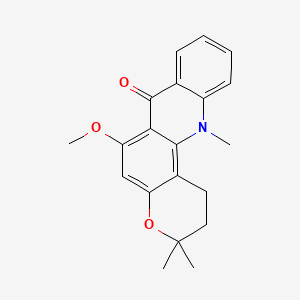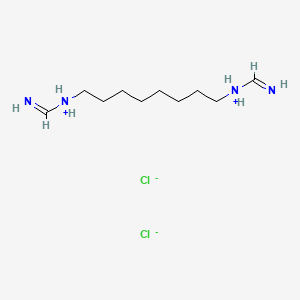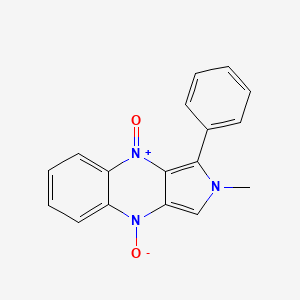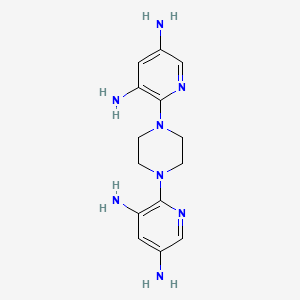
3,5-Pyridinediamine, 2,2'-(1,4-piperazinediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinediamine, 2,2’-(1,4-piperazinediyl)bis- is a chemical compound with the molecular formula C14H20N8. It is known for its unique structure, which includes a piperazine ring linked to two pyridine rings through diamine groups.
Preparation Methods
The synthesis of 3,5-Pyridinediamine, 2,2’-(1,4-piperazinediyl)bis- typically involves the reaction of 3,5-diaminopyridine with 1,4-dichloropiperazine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
3,5-Pyridinediamine, 2,2’-(1,4-piperazinediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen
Properties
CAS No. |
72624-39-6 |
|---|---|
Molecular Formula |
C14H20N8 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
2-[4-(3,5-diaminopyridin-2-yl)piperazin-1-yl]pyridine-3,5-diamine |
InChI |
InChI=1S/C14H20N8/c15-9-5-11(17)13(19-7-9)21-1-2-22(4-3-21)14-12(18)6-10(16)8-20-14/h5-8H,1-4,15-18H2 |
InChI Key |
VYBAWXUKSQVEPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)N)N)C3=C(C=C(C=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



